1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-

Lipophilicity Drug-likeness Permeability

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- (CAS 141650-52-4; synonym: 1-allyl-7-azaindole-3-carboxylic acid) is an N-allylated 7-azaindole-3-carboxylic acid derivative with molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g/mol. The compound belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold class, a recognized privileged structure in kinase inhibitor drug discovery.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B13937702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC=CCN1C=C(C2=C1N=CC=C2)C(=O)O
InChIInChI=1S/C11H10N2O2/c1-2-6-13-7-9(11(14)15)8-4-3-5-12-10(8)13/h2-5,7H,1,6H2,(H,14,15)
InChIKeyVZEBBMQRRUUOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- CAS 141650-52-4: Procurement-Ready Physicochemical Profile & Class Positioning


1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- (CAS 141650-52-4; synonym: 1-allyl-7-azaindole-3-carboxylic acid) is an N-allylated 7-azaindole-3-carboxylic acid derivative with molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g/mol . The compound belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold class, a recognized privileged structure in kinase inhibitor drug discovery [1]. Its defining structural feature is the allyl (2-propen-1-yl) substituent at the N1 position of the 7-azaindole core, which confers distinct physicochemical properties—including a calculated logP of 1.92 and polar surface area (PSA) of 55.12 Ų —relative to the unsubstituted parent scaffold. The compound is commercially available from multiple global suppliers at purities of ≥98% (NLT 98%) , positioning it as a readily accessible synthetic building block for medicinal chemistry programs targeting kinase inhibition.

1

Fragment-based kinase inhibitor lead generation

7-azaindole scaffold with balanced starting lipophilicity

2

Divergent library synthesis via allyl handle

Terminal olefin enables orthogonal functionalization

3

Multi-gram procurement for SAR/lead optimization

Consistent NLT 98% purity across ISO-certified suppliers

Why the 1-(2-Propen-1-yl) Substituent on 7-Azaindole-3-carboxylic Acid Cannot Be Assumed Interchangeable with Other N-Substituted Analogs


N-Substitution on the 7-azaindole-3-carboxylic acid scaffold is not a silent structural modification. The identity of the N1 substituent directly governs three selection-critical parameters: (i) lipophilicity, with the allyl derivative exhibiting a calculated logP of 1.92 versus 1.26 for the unsubstituted parent 7-azaindole-3-carboxylic acid , a ΔlogP of +0.66 that alters membrane partitioning and pharmacokinetic trajectory in downstream lead molecules; (ii) synthetic diversification capacity, as the terminal olefin of the allyl group enables orthogonal reactivity (olefin metathesis, Heck coupling, thiol-ene click chemistry, hydroboration) that is inaccessible with N-methyl, N-cyclopropylmethyl, or N-phenylsulfonyl congeners [1]; and (iii) steric and electronic modulation of the 7-azaindole core, which influences binding pose and kinase selectivity profiles in elaborated inhibitors [1]. Procurement of a generic N-substituted 7-azaindole-3-carboxylic acid without the allyl handle would forfeit these quantifiable differentiation axes.

Lipophilicity mismatch

N-allyl logP differs from unsubstituted parent and N-methyl/cyclopropylmethyl analogs, which may alter membrane partitioning and downstream PK trajectory.

Synthetic handle loss

N-methyl, N-cyclopropylmethyl, and other saturated congeners lack the terminal olefin, eliminating orthogonal diversification pathways (thiol-ene, cross-coupling, metathesis).

MW/PSA profile shift

Generic N-substituted analogs shift the molecular weight and polar surface area balance; the allyl derivative occupies a favorable fragment-like space that may not transfer.

Quantitative Comparator Evidence for 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- vs. Closest N-Substituted Analogs


Lipophilicity (logP) Head-to-Head: Allyl vs. Unsubstituted Parent 7-Azaindole-3-carboxylic Acid

The N-allyl derivative exhibits a calculated logP of 1.92, compared with 1.26 for the unsubstituted parent 7-azaindole-3-carboxylic acid (CAS 156270-06-3), a difference of +0.66 log units representing an approximately 4.6-fold increase in octanol-water partition coefficient . This increased lipophilicity positions the allyl derivative within a more favorable logP window (1–3) for oral bioavailability and CNS penetration potential in downstream elaborated kinase inhibitors, whereas the parent compound's logP of 1.26 resides at the lower boundary of this range.

Lipophilicity (logP)
Data to verify

Allyl logP 1.92 vs. parent 1.26 (Δ +0.66, ~4.6× higher partition)

Supports permeability window review in elaborated leads.

Calculated values; experimental verification recommended.

Lipophilicity Drug-likeness Permeability Lead optimization

Synthetic Handle Orthogonality: Terminal Olefin in Allyl Group vs. Saturated N-Substituents (Methyl, Cyclopropylmethyl)

The terminal alkene of the N-allyl substituent provides a uniquely reactive synthetic handle absent in N-methyl (CAS 171919-37-2) and N-cyclopropylmethyl (CAS 418794-90-8) analogs. This olefin enables: (a) thiol-ene click chemistry for bioconjugation; (b) Pd-catalyzed Heck and Suzuki-Miyaura cross-couplings for C–C bond formation after elaboration; (c) Ru-catalyzed cross-metathesis for late-stage diversification; and (d) hydroboration/oxidation sequences for alcohol installation [1][2]. The N-methyl and N-cyclopropylmethyl congeners are chemically inert at the N-substituent under these conditions, limiting downstream diversification options to functionalization at the 3-carboxylic acid or C2/C4/C5 positions of the azaindole core. Ru(II)-catalyzed C–H allylation methodologies have been specifically developed for N-aryl-7-azaindoles, demonstrating the broader synthetic utility of allyl-bearing 7-azaindole scaffolds [3].

Synthetic handle orthogonality
Class-level inference

≥4 distinct diversification routes vs. 0 for N-methyl/cyclopropylmethyl

Enables divergent library synthesis from a single building block.

Reaction scope inferred from related azaindole literature.

Synthetic tractability Click chemistry Cross-coupling Late-stage functionalization

Molecular Weight and PSA Positioning Relative to N-Substituted Analog Series

The allyl derivative (MW = 202.21, PSA = 55.12 Ų) occupies a strategic intermediate position within the N-substituted 7-azaindole-3-carboxylic acid series . The unsubstituted parent (MW = 162.15) offers lower MW but lacks the synthetic handle; the N-methyl analog (MW = 176.17) provides minimal MW increase without functional utility; the N-cyclopropylmethyl analog (MW = 216.24) adds steric bulk that may hinder binding pocket accommodation in elaborated inhibitors [1]. The allyl derivative's MW of ~202 and PSA of ~55 Ų place it within favorable fragment-based drug discovery (FBDD) parameter space (MW < 250, PSA < 90), while its ΔMW of +40 over the parent scaffold provides the olefin handle without exceeding typical fragment lead-likeness thresholds [1].

MW & PSA positioning
Reported

MW 202.2 Da, PSA 55.1 Ų; within fragment-likeness thresholds

Supports fragment-based drug discovery selection criteria.

ΔMW +40 over parent; −14 vs. N-cyclopropylmethyl.

Fragment-based drug discovery Lead-likeness Physicochemical property optimization

Commercially Available Purity Benchmarking: NLT 98% at Multi-Gram Scale Across Global Suppliers

CAS 141650-52-4 is stocked by multiple certified global suppliers at standardized purity NLT 98%, with documented ISO-certified quality systems and availability at scales suitable for both discovery and early development . In contrast, the N-cyclopropylmethyl analog (CAS 418794-90-8) and certain other N-substituted derivatives are listed by fewer suppliers with more variable purity specifications . The target compound's consistent ≥98% purity specification across BOC Sciences, MolCore, and HaoReagent ensures batch-to-batch reproducibility—a critical consideration when the compound is used as a building block for kinase inhibitor SAR exploration where even minor impurities can confound biological assay interpretation.

Commercial purity
Source review

NLT 98% across multiple ISO-certified suppliers; multi-gram scale

Reduces SAR confound risk from variable impurity profiles.

Supplier catalog data; independent lot verification advised.

Procurement readiness Quality control Supply chain ISO certification

High-Value Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- Based on Comparator Evidence


Fragment-Based Kinase Inhibitor Lead Generation Requiring Balanced Lipophilicity

In fragment-based drug discovery programs targeting protein kinases (FGFR, JAK, BTK, or TNIK families), the allyl derivative's logP of 1.92 provides a more favorable starting lipophilicity than the unsubstituted parent (logP 1.26), placing elaborated leads closer to optimal oral bioavailability space (logP 1–3) without requiring additional lipophilic substitutions that could increase promiscuity [1]. The 7-azaindole scaffold has been extensively validated as a kinase hinge-binding motif, and the N-allyl group preserves this binding competency while offering the synthetic versatility documented in Section 3 .

Divergent Library Synthesis via Orthogonal Allyl Handle Functionalization

Medicinal chemistry groups aiming to generate structurally diverse compound libraries from a single building block should prioritize the allyl derivative over N-methyl or N-cyclopropylmethyl analogs. The terminal olefin enables thiol-ene conjugation for probe molecule generation, Pd-catalyzed cross-coupling for biaryl extension, and Ru-catalyzed metathesis for scaffold hopping—all from the same starting material [1]. This divergent approach reduces the number of distinct building blocks that must be procured, characterized, and managed in chemical inventory systems.

Covalent Inhibitor Design Leveraging the Allyl Group for Warhead Installation

For programs developing covalent kinase inhibitors—such as the FGFR4 covalent inhibitor series that has shown clinical promise in hepatocellular carcinoma [1]—the allyl group can serve as a latent electrophilic warhead precursor. While the allyl moiety itself is not a covalent warhead, it can be elaborated via hydroboration-oxidation to install hydroxyl handles for subsequent acrylamide warhead attachment, or directly functionalized to generate α,β-unsaturated carbonyl systems. The N-methyl and N-cyclopropylmethyl congeners offer no such capability at the N1 position.

Multi-Gram Scale-Up for Lead Optimization with ISO-Certified Quality Assurance

When a kinase inhibitor program transitions from hit-to-lead into lead optimization, the consistent ≥98% purity of CAS 141650-52-4 across multiple ISO-certified suppliers reduces the risk of impurity-driven SAR confounds [1]. The compound's availability at multi-gram quantities from BOC Sciences and MolCore supports scale-up without revalidation of a new supplier or synthesis route, unlike less widely stocked N-substituted congeners.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor lead generation
Starting lipophilicity window (logP 1–3)
Ligand efficiency, permeability assay context
Divergent library synthesis via terminal olefin
Orthogonal reactivity (thiol-ene, metathesis, cross-coupling)
Reaction scope and product diversity assessment
Covalent inhibitor design research
Allyl group as latent warhead precursor handle
Warhead installation and target engagement assays
Multi-gram lead optimization procurement
Consistent ≥98% purity, ISO-certified supply
Batch-to-batch reproducibility, impurity profiling
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